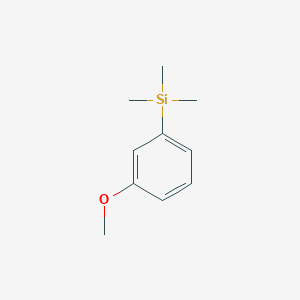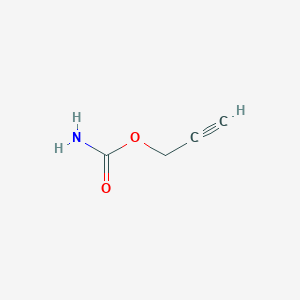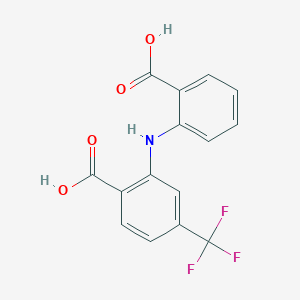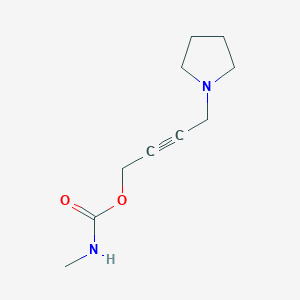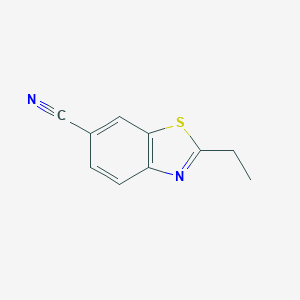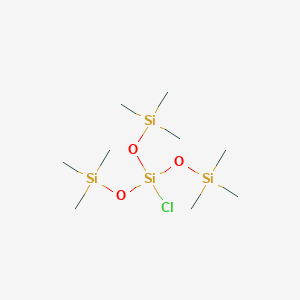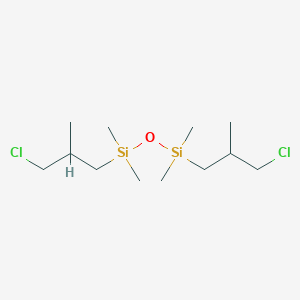
Acetophenone-alpha,alpha,alpha-d3
Overview
Description
Acetophenone-alpha,alpha,alpha-d3 is an organic compound and an isotopologue of Acetophenone . It has the molecular formula C8H5D3O and a molecular weight of 123.1670 .
Molecular Structure Analysis
The molecular structure of Acetophenone-alpha,alpha,alpha-d3 is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Organic Synthesis Intermediates
Aceto-D3-phenone serves as a crucial intermediate in organic synthesis. Its deuterated form is particularly valuable in synthesizing labeled compounds for tracing and studying reaction mechanisms. The α-bromination of acetophenone derivatives, including Aceto-D3-phenone, is a significant reaction in organic chemistry, leading to the production of α-brominated products . These products are essential intermediates for further chemical transformations, used in manufacturing pharmaceuticals, pesticides, and other chemicals .
Teaching and Experimental Pedagogy
In educational settings, Aceto-D3-phenone derivatives are used to teach important concepts in organic chemistry. Innovative experiments involving the bromination of these derivatives help students understand reaction principles, enhance scientific literacy, and foster practical skills . Such experiments are designed to be safe, cost-effective, and repeatable, making them ideal for integration into undergraduate chemistry curricula.
Electrochemical Studies
The compound’s derivatives are used in catalyst-free α-bromination reactions by two-phase electrolysis, which is a method of interest in electrochemical studies . This process results in high yields of α-bromo acetophenones with high selectivity, providing a green and efficient approach to synthesizing brominated ketones.
Biological Activity Research
Acetophenone derivatives, including Aceto-D3-phenone, are studied for their biological activities. For instance, phenacyl bromide derivatives act as protective groups during peptide synthesis and contribute to the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B, which are relevant in medicinal chemistry .
Environmental and Ecological Studies
In ecological research, acetophenone and its derivatives are investigated for their effects on wildlife behavior. For example, acetophenone has been shown to elicit positive flight behavior in certain mosquito species, which can have implications for understanding insect-plant interactions and developing pest control strategies .
Fluorinated Compound Synthesis
Aceto-D3-phenone is used in the generation of α,α-difluoroenolates from difluoroacetophenones, which are then applied in the synthesis of polyfluorinated β-hydroxy ketones . These reactions provide novel access to difluoroenolates, which are valuable fluorinated synthons for preparing medicinal compounds.
Mechanism of Action
Target of Action
Aceto-D3-phenone, also known as 2,2,2-trideuterio-1-phenylethanone or Acetophenone-alpha,alpha,alpha-d3, is a derivative of acetophenone, a simple ketone that has been found to interact with various microorganisms .
Mode of Action
Acetophenone derivatives have been studied for their antifungal properties . These compounds can change the permeability of the cell membrane and affect the growth of the hyphae, leading to their death .
Biochemical Pathways
Acetophenone, the parent compound of Aceto-D3-phenone, is involved in multiple interactions with various microorganisms . It is a metabolite that plays a role in the biochemical pathways of these organisms . Acetogens, a type of bacteria, have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway
Result of Action
Acetophenone derivatives have been shown to exhibit antifungal properties by affecting the cell membrane permeability and hyphae growth of certain fungi .
Action Environment
The action of Aceto-D3-phenone may be influenced by various environmental factors. For instance, the phosphorescence of acetophenone, a related compound, is marked by environmental perturbations superimposed on pseudo‐Jahn‐Teller interactions . This results in an environmentally sensitive potential surface for the lowest triplet state . The stability and efficacy of Aceto-D3-phenone could similarly be influenced by its environment.
properties
IUPAC Name |
2,2,2-trideuterio-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169976 | |
| Record name | Acetophenone-alpha,alpha,alpha-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenone-alpha,alpha,alpha-d3 | |
CAS RN |
17537-31-4 | |
| Record name | Acetophenone-alpha,alpha,alpha-d3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone-alpha,alpha,alpha-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17537-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Q & A
Q1: How does deuteration of the methyl group in acetophenone, resulting in acetophenone-α,α,α-d3, impact its phosphorescence compared to the non-deuterated form?
A1: The research primarily explores how environmental factors and deuteration influence the phosphorescence of acetophenone. Specifically, substituting the methyl hydrogens with deuterium in acetophenone-α,α,α-d3 leads to noticeable changes in the molecule's vibronic lifetimes and the temperature dependence of its phosphorescence. [] These changes are attributed to alterations in the vibrational energy levels within the molecule due to the heavier deuterium atoms. This effect is particularly relevant because the research links the observed phosphorescence behavior to interactions between the closely spaced 3ππ and 3nπ excited states of acetophenone, which are sensitive to even subtle energy level shifts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

